4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4th position and a methyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been the subject of numerous studies due to its potential biomedical applications Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with various biological activities, suggesting a wide range of potential targets .
Mode of Action
It’s known that these types of compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against certain enzymes .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that this compound could influence a variety of biochemical pathways .
Pharmacokinetics
One study on similar pyrazolo[3,4-b]pyridine derivatives reported good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which are crucial enzymes involved in drug metabolism.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that they may have a similar effect .
Action Environment
One study noted that the photophysical properties of similar compounds were measured in polar aprotic solvents , suggesting that the solvent environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing in solvents such as 1,4-dioxane and the use of reagents like phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is explored for the development of anticancer drugs.
Industry: It may be used in the development of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Comparison: 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and unsubstituted counterparts . The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to target proteins .
Properties
CAS No. |
1638759-60-0 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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